molecular formula C12H20N4O4 B8241948 methyl (2S)-3-(4-amino-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

methyl (2S)-3-(4-amino-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B8241948
M. Wt: 284.31 g/mol
InChI Key: KOMCQICUYQCOLA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-3-(4-amino-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a compound of significant interest in chemical and biochemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3-(4-amino-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically starts from readily available starting materials. The key steps involve the formation of the pyrazole ring, introduction of the amino group, and incorporation of the propanoate ester. The reaction conditions often involve the use of catalysts, protective groups, and specific solvents to control the reaction rate and yield.

Example Synthesis Steps:

  • Formation of Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

  • Amination: The pyrazole intermediate is then treated with an amine source to introduce the amino group at the desired position.

  • Esterification: The final step involves esterification with the appropriate reagents to yield the methyl ester.

Industrial Production Methods

On an industrial scale, the production methods might be optimized for cost-efficiency, scalability, and environmental considerations. Typically, large-scale reactors and continuous flow systems are employed to ensure consistent quality and yield. Advanced purification techniques such as crystallization and chromatography are also utilized.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions:

  • Oxidation: Conversion to corresponding oxides using oxidizing agents such as hydrogen peroxide.

  • Reduction: Reduction of the nitro groups or carbonyl groups using reducing agents like sodium borohydride.

  • Substitution: Various nucleophilic or electrophilic substitutions can occur at different positions of the molecule.

Common Reagents and Conditions

Reagents such as trifluoroacetic acid, sodium borohydride, and various catalysts are commonly used in these reactions. The conditions usually involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products from these reactions vary widely depending on the reaction type. Oxidation generally leads to oxidized derivatives, reduction leads to corresponding amines or alcohols, and substitution yields substituted derivatives at specific positions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of reactions, making it a valuable building block for organic synthesis.

Biology

Biologically, the compound is studied for its potential interactions with biological macromolecules. It can act as a ligand in the study of protein-ligand interactions and enzyme mechanisms.

Medicine

Medically, this compound is researched for its potential therapeutic properties. Its ability to bind to specific targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity are leveraged in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level. It can bind to specific proteins, altering their function or inhibiting their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Molecular Targets and Pathways

The primary targets include enzymes and receptors that are critical in various biochemical pathways. The pathways affected can range from signal transduction to metabolic processes, depending on the specific context of its use.

Comparison with Similar Compounds

  • Ethyl (2S)-3-(4-amino-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

  • Methyl (2S)-3-(4-hydroxy-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

  • Methyl (2S)-3-(4-chloro-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Each of these compounds shares a similar backbone but differs in the substituents attached to the pyrazole ring or the ester group, leading to differences in their chemical and biological properties.

Properties

IUPAC Name

methyl (2S)-3-(4-aminopyrazol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-12(2,3)20-11(18)15-9(10(17)19-4)7-16-6-8(13)5-14-16/h5-6,9H,7,13H2,1-4H3,(H,15,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMCQICUYQCOLA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1C=C(C=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN1C=C(C=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.